2-(Tert-butylcarbamoyl)benzylboronic acid

Übersicht

Beschreibung

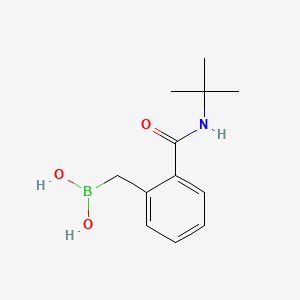

2-(Tert-butylcarbamoyl)benzylboronic acid (CAS: 1256345-93-3) is a boronic acid derivative featuring a benzyl backbone substituted with a tert-butylcarbamoyl group at the ortho position. This compound is notable for its role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key intermediates for constructing biaryl structures . Its carbamoyl substituent enhances solubility in polar solvents and influences reactivity by modulating electron density at the boron center. The tert-butyl group provides steric bulk, which can impact regioselectivity in coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylcarbamoyl)benzylboronic acid typically involves the reaction of benzylboronic acid with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product. Purification of the product is achieved through techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tert-butylcarbamoyl)benzylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield boronic esters, while substitution reactions can introduce various functional groups onto the benzyl ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including derivatives like 2-(Tert-butylcarbamoyl)benzylboronic acid, have been investigated for their potential as anticancer agents. Research indicates that boronic acids can inhibit proteasomes, which are crucial for degrading proteins involved in cell cycle regulation and apoptosis. For instance, the FDA-approved drug bortezomib, a boronic acid derivative, is used to treat multiple myeloma by inhibiting the proteasome pathway, leading to apoptosis in cancer cells .

Enzyme Inhibition

Boronic acids act as reversible inhibitors of serine proteases and other enzymes. The compound's ability to form covalent bonds with the active site of enzymes makes it a candidate for designing specific inhibitors against prostate-specific antigen (PSA) and other targets. Studies have shown that modifications to the boronic acid structure can enhance selectivity and potency against specific enzymes .

Sensor Development

Fluorescent Sensors

Recent advancements have led to the development of boronic acid-based fluorescent sensors for detecting biomolecules. For example, BITQ is a novel sensor designed to analyze boron-containing compounds in therapeutic contexts such as boron neutron capture therapy (BNCT). The sensor's high selectivity and quantitative capabilities allow for real-time monitoring of boron distribution in tumor tissues, which is critical for assessing treatment efficacy .

Materials Science Applications

Polymer Chemistry

Boronic acids are utilized in polymer chemistry for synthesizing smart materials that respond to environmental stimuli. The incorporation of this compound into polymer matrices can enhance properties such as mechanical strength and thermal stability. These materials can be tailored for drug delivery systems where the release profile can be controlled by external stimuli (e.g., pH changes) .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(Tert-butylcarbamoyl)benzylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols, hydroxyl groups, or other nucleophiles, making it useful in enzyme inhibition or as a molecular probe. The tert-butylcarbamoyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Vergleich Mit ähnlichen Verbindungen

To contextualize the properties and applications of 2-(tert-butylcarbamoyl)benzylboronic acid, we compare it with structurally analogous boronic acid derivatives (Table 1).

Table 1: Structural and Functional Comparison of Boronic Acid Derivatives

Key Findings from Comparative Analysis

Structural Influence on Reactivity: The benzyl backbone in this compound offers greater steric flexibility compared to rigid pyridine or phenyl analogs, enabling diverse coupling partners in Suzuki reactions . The tert-butylcarbamoyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar tert-butylcarbonylamino derivatives, which favor organic solvents like THF .

Electronic Effects :

- Pyridine-based analogs (e.g., 5-(tert-butylcarbamoyl)pyridine-3-boronic acid) exhibit stronger electron-withdrawing effects due to the nitrogen heterocycle, accelerating oxidative addition in cross-couplings .

- Trifluoromethyl-substituted derivatives demonstrate heightened electrophilicity, making them valuable in synthesizing fluorinated bioactive molecules .

Biological Activity: Sulfonyl-containing analogs (e.g., 2-(tert-butylamino)sulfonylphenylboronic acid) show notable antibacterial and kinase-inhibitory properties, as evidenced by patents and medicinal chemistry studies .

Synthetic Utility :

- The primary compound is widely used in pharmaceutical synthesis, such as in protease inhibitor intermediates, due to its balanced steric and electronic profile .

- Discontinued analogs like [2-(tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid highlight challenges in scaling up fluorinated boronic acids, likely due to purification complexities .

Research and Industrial Relevance

- Synthetic Routes : The tert-butylcarbamoyl group is typically introduced via carbodiimide-mediated coupling, as described in methods for related compounds .

Biologische Aktivität

2-(Tert-butylcarbamoyl)benzylboronic acid, a boronic acid derivative, has garnered attention in pharmaceutical research due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in the development of enzyme inhibitors, particularly in the context of β-lactamase inhibition and cancer therapy.

Chemical Structure and Properties

The compound's structure is characterized by a benzyl group attached to a boronic acid functional group and a tert-butylcarbamoyl moiety. This configuration enhances its solubility and reactivity, which are critical for its biological applications.

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 233.10 g/mol |

| CAS Number | 1256345-93-3 |

| Solubility | Soluble in organic solvents |

This compound acts primarily as an inhibitor of certain enzymes, particularly those involved in the hydrolysis of β-lactam antibiotics. Its mechanism involves the formation of a covalent bond with the active site serine residue of β-lactamases, thereby preventing the enzymatic breakdown of antibiotics.

Key Mechanisms:

- Enzyme Inhibition : The compound targets β-lactamases, which are responsible for antibiotic resistance in various bacteria.

- Reversible Binding : The interaction is characterized by reversible covalent bonding, allowing for potential therapeutic applications where temporary inhibition is desirable.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial properties. They have been shown to inhibit both Gram-positive and Gram-negative bacteria by targeting β-lactamases.

- In vitro Studies : Laboratory studies have demonstrated that this compound can restore the efficacy of β-lactam antibiotics against resistant strains by inhibiting the corresponding β-lactamases.

Case Studies

- Study on β-Lactamase Inhibition : A study published in Antimicrobial Agents and Chemotherapy demonstrated that boronic acid derivatives effectively inhibited class A and class C β-lactamases. The study highlighted that compounds similar to this compound could significantly enhance the activity of penicillins against resistant strains .

- Cancer Research Applications : In cancer biology, boronic acids have been explored for their potential in targeting proteasomes and other cellular pathways involved in tumor growth. A recent publication discussed how modifications to boronic acid structures could improve selectivity and potency against prostate-specific antigens (PSA), suggesting that similar strategies could be applied to this compound .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, general trends observed in boronic acids include:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue distribution due to lipophilicity.

- Metabolism : Likely undergoes metabolic processes similar to other boron-containing compounds.

- Excretion : Primarily renal excretion after conjugation with glucuronic acid.

Research Findings

Recent advancements have focused on optimizing the structure of boronic acids to enhance their biological activity. The following table summarizes key findings related to the biological activity of similar compounds:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(tert-butylcarbamoyl)benzylboronic acid, and what purity levels are typically achieved?

- Methodological Answer : The synthesis often involves multi-step organic reactions, including Suzuki couplings or carbamoylation of pre-functionalized benzylboronic acid precursors. For example, intermediates like brominated tetrahydroisoquinolines can undergo Boc protection followed by Suzuki coupling with boronic esters to introduce the benzylboronic acid moiety . Commercial suppliers report purity levels >95% for similar boronic acid derivatives, as validated by HPLC or GC analysis .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR for confirming the tert-butylcarbamoyl group and boronic acid substitution pattern.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : For identifying carbonyl (C=O) and boronic acid (B–O) functional groups.

Structural validation can be cross-referenced with standardized InChI and SMILES data .

Q. What are the typical reaction partners for this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : This boronic acid is commonly coupled with aryl halides (e.g., bromo- or iodoarenes) in the presence of palladium catalysts (e.g., Pd(PPh)) and bases (e.g., NaCO). Electron-deficient partners may require optimized conditions (e.g., elevated temperatures or microwave-assisted synthesis) to counteract reduced nucleophilicity .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The tert-butylcarbamoyl group is mildly electron-withdrawing, which can reduce the nucleophilicity of the boronic acid. This slows transmetallation in Suzuki reactions, increasing susceptibility to protodeboronation side reactions. Strategies to mitigate this include:

- Using bulky ligands (e.g., SPhos) to stabilize the palladium catalyst.

- Optimizing solvent polarity (e.g., mixed DMF/HO systems) to enhance boronic acid solubility and reactivity .

Q. What strategies can mitigate protodeboronation side reactions when using this boronic acid in metal-catalyzed couplings?

- Methodological Answer : Protodeboronation is exacerbated by electron-withdrawing groups and protic solvents. Mitigation approaches include:

- Low-Temperature Reactions : Reducing thermal degradation.

- Anhydrous Conditions : Using aprotic solvents like THF or dioxane.

- Additives : Adding stoichiometric silver salts (e.g., AgO) to sequester halide ions and stabilize intermediates .

Q. How can computational modeling aid in predicting the reactivity of this compound with novel substrates?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and charge distribution to predict:

- Boron-Carbon Bond Stability : Assessing susceptibility to hydrolysis or deboronation.

- Steric Effects : Evaluating how the tert-butylcarbamoyl group influences substrate accessibility.

Tools like Gaussian or ORCA, combined with crystallographic data (e.g., InChIKey references), enable rational reaction design .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported catalytic activity of this compound across different solvent systems?

- Methodological Answer : Contradictory data often arise from solvent polarity, pH, or trace moisture. Systematic approaches include:

- Controlled Replication : Reproducing experiments under identical conditions (e.g., degassed solvents, inert atmosphere).

- Kinetic Studies : Monitoring reaction progress via LC-MS to identify intermediate species.

- Solvent Screening : Comparing yields in polar aprotic (DMSO) vs. non-polar (toluene) systems to isolate solvent effects .

Q. Key Research Findings Table

Eigenschaften

IUPAC Name |

[2-(tert-butylcarbamoyl)phenyl]methylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-12(2,3)14-11(15)10-7-5-4-6-9(10)8-13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSROIZKFPZUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC=CC=C1C(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681631 | |

| Record name | {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-93-3 | |

| Record name | {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.